3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile

Catalog No.
S12360677
CAS No.
920338-65-4
M.F
C9H13N3O
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propan...

CAS Number

920338-65-4

Product Name

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile

IUPAC Name

3-(6-amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C9H13N3O/c10-5-1-2-9(11)6-8(3-4-8)12-7(9)13/h1-4,6,11H2,(H,12,13)

InChI Key

RDEHOFBYJVIXKL-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C(=O)N2)(CCC#N)N

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile is a complex chemical compound notable for its distinctive spirocyclic structure, which includes a spiro[2.4]heptane ring system. This bicyclic arrangement allows for unique chemical properties and potential applications in various fields, particularly in medicinal chemistry. The compound features an amino group, a nitrile group, and a ketone group, contributing to its reactivity and biological activity.

.

Industrial Production Methods

For large-scale synthesis, optimized reaction conditions are crucial to achieving high yield and purity. Techniques such as continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters, including temperature and solvent choice.

Research into the biological activity of 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile suggests potential applications in pharmacology. It has been investigated for its ability to inhibit specific enzymes and modulate receptor activity. The compound may interact with molecular targets, potentially leading to therapeutic effects in various diseases.

Synthetic Routes

The synthesis of this compound typically involves creating the spirocyclic structure followed by functional group modifications. Common synthetic methods include:

  • Cyclization of Precursors: This involves the formation of the spirocyclic core under controlled conditions.
  • Functional Group Introduction: Subsequent steps introduce the amino, nitrile, and ketone groups through various

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Explored for enzyme inhibition and receptor binding capabilities.
  • Medicine: Investigated for potential therapeutic applications in drug development.
  • Industry: Utilized in creating specialty chemicals and materials.

Several compounds share structural similarities with 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
(S)-7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidContains a fluoroquinoline moietyAntimicrobial properties
5-benzyl-7-(S)-t-butoxycarbonyl amino-5-azaspiro [2.4] heptaneBenzyl substitution; t-butoxycarbonyl protectionIntermediate in drug synthesis
SitafloxacinFluoroquinolone derivative with azaspiro structureBroad-spectrum antimicrobial activity

These compounds illustrate varying degrees of biological activity and structural modifications that differentiate them from 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile, emphasizing the latter's unique potential in medicinal chemistry and pharmacology .

Bromocyclization Strategies for Azaspiro[2.4]heptane Core Assembly

Hydrogen Bromide-Mediated Bis(bromomethyl) Intermediate Formation

A pivotal step in azaspiro[2.4]heptane synthesis involves the generation of bis(bromomethyl) ether (BBME) through the reaction of paraformaldehyde with hydrogen bromide (HBr). This two-stage process begins with the exothermic condensation of paraformaldehyde [(HCHO)ₙ] and aqueous HBr at 40–60°C, yielding BBME as a volatile intermediate. The isolation of BBME is critical to minimize side reactions, as demonstrated by its subsequent utilization in Friedel-Crafts-type alkylations.

In the second stage, BBME reacts with cyclic nitrile precursors, such as substituted cyclopropane carboxylates, in the presence of zinc bromide (ZnBr₂) as a Lewis acid. The ZnBr₂ catalyst facilitates electrophilic aromatic substitution at the cyclopropane ring, enabling spiroannulation at ambient to moderately elevated temperatures (80–120°C). This method circumvents the carcinogenic risks associated with chloromethylating agents while providing superior reactivity, as brominated intermediates undergo nucleophilic displacement more readily than their chlorinated analogues.

Table 1: Optimization of BBME Reaction Conditions with Cyclopropane Carboxylates

Lewis AcidTemperature (°C)Yield (%)By-Products (%)
ZnBr₂8082<5
AlBr₃1006812
SnBr₄90758

Zinc-Catalyzed Spiroannulation of Cyclic Nitrile Precursors

Recent advances in zinc catalysis have enabled the direct spiroannulation of α-oxo ketene dithioacetals with diazooxindoles. Using ZnCl₂ as a low-toxicity catalyst, a formal [2+2+1] annulation proceeds via in situ generation of a sulfur-containing spirocyclic intermediate. The mechanism involves coordination of the carbonyl and alkylthio groups of the ketene dithioacetal to the zinc center, followed by 1,3-dipolar cycloaddition with a diazo-derived intermediate. This method achieves yields up to 94% under mild conditions (60°C, 12 h), with ZnCl₂ outperforming other zinc salts (e.g., ZnBr₂: 75% yield; Zn(OTf)₂: 58%) due to optimal Lewis acidity and steric profile.

Nitrile Group Installation Through Cyanomethylation Reactions

The propanenitrile side chain is introduced via nucleophilic displacement of a bromomethyl intermediate. Following spirocycle assembly, the brominated precursor undergoes substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 50–70°C. The polar aprotic solvent enhances cyanide nucleophilicity, while ZnBr₂ residues from prior steps may act as phase-transfer catalysts, accelerating bromide displacement. Alternative routes employ cyanomethylation of preformed spirocyclic amines using acrylonitrile derivatives, though these methods require stringent control of Michael addition side reactions.

Stereochemical Control in Spirocyclic System Construction

Enantioselective synthesis of the azaspiro[2.4]heptane core is achieved via asymmetric hydrogenation of cyclopropane-containing enamines. Employing a chiral ruthenium catalyst—[RuCl(benzene)(S-SunPhos)]Cl—the hydrogenation of ethyl 1-(2-aminoaceto)cyclopropanecarboxylates proceeds with up to 98.7% enantiomeric excess (ee). The S-SunPhos ligand induces axial chirality by coordinating to the cyclopropane’s exocyclic double bond, with hydrogen pressure (50–100 psi) and solvent polarity (methanol/ethyl acetate mixtures) critically influencing stereoselectivity.

Table 2: Effect of Hydrogenation Conditions on Enantiomeric Excess

LigandPressure (psi)Solventee (%)
S-SunPhos50MeOH/EtOAc (3:1)98.7
R-Binap75THF82.3
S-SegPhos50DCM89.5

Protecting group strategy further refines stereochemical outcomes. N-Boc protection of the amine directs hydrogenation to the syn face of the cyclopropane, whereas N-Cbz groups favor anti addition, enabling modular access to both enantiomers.

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

179.105862047 g/mol

Monoisotopic Mass

179.105862047 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types